(1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone (1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15559096
InChI: InChI=1S/C21H22N4OS/c1-20(2)12-21(3,13-8-5-4-6-9-13)15-11-7-10-14-16(23-24-19(22)27)18(26)25(20)17(14)15/h4-11,26H,12H2,1-3H3,(H2,22,27)
SMILES:
Molecular Formula: C21H22N4OS
Molecular Weight: 378.5 g/mol

(1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone

CAS No.:

Cat. No.: VC15559096

Molecular Formula: C21H22N4OS

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

(1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone -

Specification

Molecular Formula C21H22N4OS
Molecular Weight 378.5 g/mol
IUPAC Name (2-hydroxy-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)iminothiourea
Standard InChI InChI=1S/C21H22N4OS/c1-20(2)12-21(3,13-8-5-4-6-9-13)15-11-7-10-14-16(23-24-19(22)27)18(26)25(20)17(14)15/h4-11,26H,12H2,1-3H3,(H2,22,27)
Standard InChI Key PEIKVZGWFNHWTC-UHFFFAOYSA-N
Canonical SMILES CC1(CC(C2=CC=CC3=C2N1C(=C3N=NC(=S)N)O)(C)C4=CC=CC=C4)C

Introduction

Chemical Identity and Structural Features

Core Scaffold and Functional Groups

The compound integrates a 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione core substituted with methyl, phenyl, and thiosemicarbazone groups. Key structural elements include:

  • Pyrroloquinoline backbone: A tricyclic system comprising fused pyrrole and quinoline rings, stabilized by a ketone group at position 2 .

  • Thiosemicarbazone moiety: A hydrazine-derived side chain terminating in a thiourea group (-NH-CS-NH2), connected to the quinoline-dione via an imine bond .

  • Substituents: Three methyl groups at positions 4 and 6, and a phenyl group at position 6, introducing steric bulk and lipophilicity .

The (1E) designation specifies the E-configuration of the imine double bond (C=N) in the thiosemicarbazone chain, confirmed via NMR and HPLC-MS analyses in analogous compounds .

Synthetic Methodology

Reaction Pathway

Synthesis typically proceeds via a two-step protocol adapted from hybrid molecule strategies :

Step 1: Formation of Thiosemicarbazone Intermediate
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione reacts with thiosemicarbazide in methanol under acidic catalysis (HCl), yielding the corresponding hydrazinocarbothioamide. Optimal conditions involve reflux for 6–8 hours, achieving >90% conversion .

Step 2: Cyclization to Final Product
The intermediate undergoes cyclization with dimethyl acetylenedicarboxylate (DMAD) in anhydrous ethanol, forming the thiazole-annulated derivative via a [2+2] cycloaddition mechanism. This step proceeds at room temperature, with purification via recrystallization from ethanol .

Synthetic Conditions and Yields

Structural Characterization

Spectroscopic Data

Key analytical findings from analogous compounds include:

  • ¹H NMR:

    • Quinoline protons: δ 7.2–8.1 ppm (multiplet, aromatic)

    • Thiosemicarbazone NH: δ 10.2–11.5 ppm (singlet)

    • Methyl groups: δ 1.4–1.8 ppm (singlets) .

  • ¹³C NMR:

    • C=S resonance: δ 178–182 ppm

    • Quinoline carbonyl: δ 190–195 ppm .

  • IR:

    • ν(C=O) at 1680–1700 cm⁻¹

    • ν(N-H) at 3200–3350 cm⁻¹ .

Isomerism and Configuration

The (1E) configuration arises from preferential formation of the Z-isomer at the C=N bond due to intramolecular hydrogen bonding between the thiosemicarbazone NH and quinoline ketone oxygen . HPLC-MS of related compounds shows >95% isomeric purity under standard conditions .

Pharmacological Activity

ParameterFactor Xa InhibitionFactor XIa InhibitionSource
IC₅₀ (nM)12–4518–60
Selectivity Ratio (Xa/XIa)1.2–3.5

Mechanistically, the thiosemicarbazone moiety chelates catalytic serine residues in the coagulation factors, while the pyrroloquinoline core occupies hydrophobic binding pockets .

Additional Biological Activities

While direct evidence is limited, structural analogs exhibit:

  • Antimicrobial activity: MIC values of 4–16 µg/mL against S. aureus and E. coli .

  • Antioxidant capacity: DPPH radical scavenging with EC₅₀ ~50 µM .

Physicochemical Properties

PropertyValue/DetailSource
Molecular Weight463.56 g/mol (calculated)
SolubilityDMSO: 2 mg/mL; Water: <0.1 mg/mL
LogP3.2 (predicted)
Melting Point218–220°C (decomposes)

Research Gaps and Future Directions

Current limitations include:

  • Absence of in vivo pharmacokinetic data.

  • Limited toxicological profiling.

  • Unexplored potential in non-anticoagulant applications (e.g., anticancer).

Priority research areas should address these gaps while optimizing synthetic protocols for scale-up .

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